molecular formula C5H12N2O2 B8635960 N-Butyl-N'-hydroxyurea CAS No. 5681-57-2

N-Butyl-N'-hydroxyurea

Cat. No.: B8635960
CAS No.: 5681-57-2
M. Wt: 132.16 g/mol
InChI Key: APTFDFXACXBQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Hydroxyurea (B1673989) and N-Hydroxyurea Chemistry in Research

The journey of hydroxyurea began in 1869 when it was first synthesized by Dresler and Stein. researchgate.netwikipedia.org For several decades, it remained a chemical curiosity until its biological activities were recognized in 1928. researchgate.net By the 1960s, its potential as an anti-tumor agent was being actively investigated. mdpi.com Hydroxyurea functions as an antimetabolite, primarily by inhibiting the enzyme ribonucleotide reductase. mdpi.comnih.govlookchem.com This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, an essential step for DNA synthesis and repair. mdpi.comlookchem.com By quenching a critical tyrosyl free radical within the enzyme, hydroxyurea effectively halts this process, leading to cell cycle arrest in the S-phase. gpatindia.com This mechanism established hydroxyurea as a foundational tool in cancer research and therapy.

The synthesis of hydroxyurea can be achieved through several methods, including the reaction of hydroxylamine (B1172632) hydrochloride with a cyanate (B1221674) salt, such as potassium cyanate. wikipedia.org This foundational chemistry paved the way for the creation of a vast array of derivatives, as researchers began to explore how substitutions on the urea (B33335) scaffold would modulate its biological activity.

Academic Significance and Research Trajectory of N-Butyl-N'-hydroxyurea Derivatives

The academic interest in hydroxyurea derivatives stems from the desire to enhance potency, selectivity, and pharmacokinetic properties compared to the parent compound. The core structure of hydroxyurea presents multiple sites for substitution, leading to diverse chemical libraries for screening. Research has shown that the N-hydroxyurea moiety is critical for activity, often acting as a replacement for hydroxamic acids in the design of enzyme inhibitors. nih.gov

Structure-activity relationship (SAR) studies have been pivotal in guiding the research trajectory of N-substituted hydroxyureas. gpatindia.comacs.org These studies explore how different chemical groups at various positions influence the compound's inhibitory effects. For instance, research on N-alkyl substituted ureas has demonstrated varied biological activities. researchgate.net A key finding in the SAR of hydroxyurea is that while 1-methyl and 1-ethyl hydroxyurea show high antimitotic activity, substitution on the hydroxyl proton with a methyl group renders the compound inactive. gpatindia.com Significantly, di- and tri-substituted derivatives with a methyl or n-butyl group on the hydroxyl proton are reported to be inactive. gpatindia.com This suggests that the specific placement of the butyl group is critical to the biological function of this compound.

The synthesis of N-substituted hydroxyureas is a well-established area of organic chemistry. A common method involves the reaction of amines with reagents like 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, followed by deprotection, to yield the final N-hydroxyurea. researchgate.net More direct methods utilize reagents such as N,O-Bis(phenoxycarbonyl)hydroxylamine. acs.org The synthesis of this compound itself typically involves reacting butylamine (B146782) with hydroxylamine under conditions that promote the formation of the urea linkage. ontosight.ai The exploration of derivatives continues, with compounds like 4-(tert-butyl)-N-benzoylurea being synthesized and evaluated for enhanced biological activity compared to hydroxyurea. ubaya.ac.id

Table 2: Research Findings on N-Substituted Hydroxyurea Derivatives

Derivative Class Research Focus Key Findings
Amino Acid Derivatives Antitumor Activity L- and D-amino acid amide derivatives showed significant cytostatic activity against various tumor cell lines. researchgate.netnih.gov
Phenyl-Substituted Urease Inhibition m-methyl- and m-methoxy-phenyl substituted hydroxyureas demonstrated potent inhibitory activity against jack bean urease. nih.gov
Benzothiazole (B30560) Derivatives 5-Lipoxygenase Inhibition A series of N-[(2-benzothiazolylthio)alkyl]-N'-hydroxyureas exhibited oral activity as 5-lipoxygenase inhibitors. nih.gov
N-Alkyl Derivatives Antimitotic Activity SAR studies indicated that substitution on the hydroxyl proton, including with n-butyl groups, leads to inactive compounds. gpatindia.com

This table highlights significant research findings for various classes of N-substituted hydroxyurea derivatives.

Role of this compound in Advancing Chemical Biology and Medicinal Chemistry

The N-hydroxyurea functional group is a key pharmacophore in medicinal chemistry, primarily due to its ability to act as a metal-chelating group within the active sites of metalloenzymes. acs.org This property is central to the mechanism of hydroxyurea and its derivatives, which are known to inhibit a range of enzymes beyond ribonucleotide reductase, including 5-lipoxygenase (5-LOX), cyclooxygenase (COX), and urease. nih.govsciforum.netsrce.hr The development of dual inhibitors, such as for COX-2 and 5-LOX, is an active area of research for creating anti-inflammatory agents. sciforum.netmdpi.com

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. nih.govrsc.org In this context, N-substituted hydroxyureas, including this compound, serve as tools to investigate enzyme function and cellular pathways. By modifying the substituents on the hydroxyurea scaffold, researchers can fine-tune properties like cell permeability and target specificity. For example, the hydrophilicity of hydroxyurea can limit its membrane penetration; creating more lipophilic derivatives, such as by adding an n-butyl group, is a strategy to potentially improve this property, although it may also alter or abolish its intended biological activity. ubaya.ac.id

The urea functionality itself is crucial in drug design due to its capacity to form stable hydrogen bonds with protein targets, contributing to specific drug-target interactions. nih.gov The exploration of N-alkyl-N'-hydroxyureas, therefore, contributes to the broader understanding of how to design more effective enzyme inhibitors and molecular probes for dissecting complex biological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5681-57-2

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

1-butyl-3-hydroxyurea

InChI

InChI=1S/C5H12N2O2/c1-2-3-4-6-5(8)7-9/h9H,2-4H2,1H3,(H2,6,7,8)

InChI Key

APTFDFXACXBQDO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NO

Origin of Product

United States

Molecular Mechanisms of Action and Cellular Targets

Primary Enzymatic Inhibition: Ribonucleotide Reductase (RNR)

The principal and most well-established cellular target of hydroxyurea (B1673989) is the enzyme ribonucleotide reductase (RNR). mdpi.com This enzyme is fundamentally important for cell growth and replication, as it catalyzes the conversion of ribonucleoside diphosphates into their corresponding deoxyribonucleoside diphosphates. mdpi.comfrontiersin.org This reaction is the rate-limiting step in the production of deoxyribonucleotide triphosphates (dNTPs), the essential precursors for both DNA replication and repair. mdpi.comembopress.org Class I RNRs, which are found in organisms from prokaryotes to mammals, are composed of two distinct subunits, R1 and R2, and rely on a protein-based radical for their catalytic activity. mdpi.com

The inhibitory action of hydroxyurea is specifically directed at the M2 subunit of RNR (also known as R2). nih.gov This subunit houses a unique metallo-cofactor, a binuclear ferric iron center coupled to a stable tyrosyl free radical. mdpi.comnih.gov This radical is absolutely essential for the enzyme's catalytic function. nih.govethernet.edu.et Hydroxyurea acts as a radical scavenger, directly quenching the tyrosyl radical. nih.govnih.gov The mechanism involves a one-electron transfer from the hydroxyurea molecule to the radical, which reduces the tyrosyl radical back to a normal tyrosine residue, thereby inactivating the enzyme. mdpi.comnih.gov The N-hydroxy group of the hydroxyurea molecule is the critical moiety for this inhibitory effect. mdpi.com This mechanism of action is highly conserved across different species, explaining the broad activity of hydroxyurea in various organisms. mdpi.comnih.gov The inactivation of the R2 subunit's tyrosyl radical can be measured by the quenching of its characteristic electron paramagnetic resonance (EPR) signal. ethernet.edu.et

By inhibiting RNR, hydroxyurea directly obstructs the production of deoxyribonucleotides, leading to a depletion of the intracellular dNTP pools. researchgate.netresearchgate.net Since dNTPs are the building blocks for DNA, their reduced availability stalls DNA replication, primarily arresting cells in the S-phase of the cell cycle. mdpi.comnih.gov This dNTP depletion is a primary cause of the replication stress induced by the compound. nih.gov While high concentrations of hydroxyurea severely deplete dNTPs, some studies in yeast have shown that the compound can arrest DNA synthesis while preserving basal levels of the four dNTPs, suggesting a mechanism that halts DNA chain elongation when dNTP levels fall below a critical threshold rather than complete exhaustion. nih.gov The cellular response to this dNTP shortage often involves the activation of checkpoint pathways, which can lead to the upregulation of RNR gene expression to try and restore the dNTP supply. embopress.orgnih.gov

FindingOrganism/SystemReference
Inhibition of RNR by hydroxyurea depletes dNTP pools, causing S-phase arrest and replication stress.General/Multiple nih.gov, researchgate.net
Hydroxyurea blocks DNA synthesis but does not exhaust basal dNTP pools, which drop to ~80% of G1 levels.Yeast (S. cerevisiae) nih.gov
Altered dNTP levels affect replication dynamics; RNR inhibition induces a slow-replication mode.Yeast (S. cerevisiae) embopress.org
Checkpoint activation stimulates RNR to increase dNTP production for fork recovery.General/Multiple mdpi.com, embopress.org

The inhibition of RNR has a cascading effect on the entire machinery of DNA replication. The replitase complex, a multi-enzyme structure that includes RNR and DNA polymerases, is responsible for carrying out coordinated DNA synthesis. By inactivating RNR, hydroxyurea effectively inactivates the entire replitase complex. pharmacompass.com This comprehensive shutdown ensures the selective and potent inhibition of DNA synthesis, leading to cell cycle arrest in the S phase. pharmacompass.com The disruption of this complex also hinders the repair of DNA damaged by other chemical agents or radiation. pharmacompass.com

Induction of Cellular Stress Pathways

Beyond its direct inhibition of RNR, hydroxyurea's cytotoxicity is amplified through the induction of cellular stress, particularly oxidative stress. mdpi.comresearchgate.net This can occur through the generation of damaging reactive molecules.

Treatment with hydroxyurea has been shown to result in the accumulation of reactive oxygen species (ROS) in vivo. researchgate.netresearchgate.net The compound can break down to produce molecules like nitric oxide (NO) and hydrogen peroxide (H₂O₂), which contribute to an environment of oxidative stress. nih.govresearchgate.net The hydroxylamine (B1172632) group within hydroxyurea is implicated in initiating radical chain reactions that lead to ROS generation. researchgate.netresearchgate.net This increase in ROS can overwhelm the cell's natural antioxidant defenses, such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase, leading to damage of cellular components like lipids, proteins, and DNA. htct.com.brmdpi.com Studies in human cell cultures have demonstrated that hydroxyurea can induce the expression of antioxidant genes, likely as a compensatory response to this induced oxidative stress. frontiersin.org

ObservationCell Type/ModelReference
Hydroxyurea treatment leads to the generation of ROS.Multiple model organisms mdpi.com, researchgate.net
Implicated in generating ROS through its hydroxylamine group.General researchgate.net
Induces production of hydrogen peroxide (H₂O₂) and nitric oxide (NO).Fission yeast, general researchgate.net
Can reduce levels of antioxidant enzymes like SOD and GSH-Px.Neutrophils from SCA patients htct.com.br
Induces expression of antioxidant genes mediated by the Nrf2 pathway.HUVEC cells frontiersin.org

The ROS generated following hydroxyurea exposure can inflict further damage on the DNA replication machinery. Replicative DNA polymerases have been identified as targets of this oxidative stress. researchgate.netresearchgate.net It is proposed that ROS can oxidize critical iron-sulfur (Fe-S) clusters present in some DNA polymerase complexes. researchgate.netresearchgate.net This oxidation can lead to the dissociation of the polymerase complex and a loss of its ability to bind to the DNA template, thereby directly inhibiting DNA synthesis and contributing to the S-phase arrest. researchgate.net In some organisms, specialized Y-family DNA polymerases may play a role in enhancing cell survival under the nucleotide starvation and replication fork stalling caused by hydroxyurea. nih.gov

DNA Damage Accumulation in Cell Models

The primary mechanism by which N-hydroxyureas, including the parent compound Hydroxyurea (HU), are understood to induce DNA damage is through the generation of replication stress. While specific studies detailing DNA damage accumulation in cell models treated exclusively with N-Butyl-N'-hydroxyurea are limited, the extensive research on HU provides a foundational model.

Prolonged exposure or high concentrations of HU can lead to the accumulation of DNA damage, including DNA strand breaks. nih.govum-surabaya.ac.idacs.org This damage is often a secondary effect resulting from the collapse of stalled DNA replication forks. um-surabaya.ac.idpharmacompass.comnih.gov The cytotoxic effects of HU in various cell lines, from bacteria to mammals, have been linked to the accumulation of these DNA lesions. acs.orgpharmacompass.com Furthermore, some research suggests that HU can directly cause DNA damage, particularly in the presence of copper ions, through the formation of reactive intermediates like hydrogen peroxide and nitric oxide. acs.org

More recent findings indicate that HU can also induce the accumulation of reactive oxygen species (ROS), which are known to be genotoxic by directly damaging DNA through oxidation. researchgate.netencyclopedia.pub This accumulation of DNA damage sites can result in broader chromosomal damage. nih.gov Studies on "N-hydroxyurea series" inhibitors targeting other cellular components, such as the DNA repair enzyme Flap endonuclease 1 (FEN1), have also been shown to initiate a DNA damage response, highlighting a mechanism applicable to the broader class of N-hydroxyurea compounds. researchgate.net

Cell Cycle Modulation and Replication Stress Induction

N-hydroxyureas are well-established agents for inducing cell cycle arrest and replication stress. The mechanisms are primarily understood through studies of Hydroxyurea (HU).

S-Phase Arrest Mechanisms

The principal mechanism by which HU induces S-phase arrest is through the inhibition of ribonucleotide reductase (RNR). encyclopedia.pubpixorize.comcancer-research-network.com RNR is the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), which are the essential building blocks for DNA synthesis. pixorize.com By inhibiting RNR, HU depletes the cellular pool of dNTPs. encyclopedia.pub This scarcity of DNA synthesis substrates slows the progression of DNA polymerases along the DNA template, effectively halting DNA replication and causing cells to arrest in the S-phase of the cell cycle. nih.govum-surabaya.ac.id This effect is generally reversible, which is why HU is commonly used in laboratory settings to synchronize cell populations. nih.govum-surabaya.ac.idacs.org

Recent research has proposed an additional mechanism for HU-induced cell cycle arrest. It has been demonstrated that HU incubation leads to the production of reactive oxygen species (ROS). researchgate.netencyclopedia.pub These ROS can inhibit replicative polymerases through the oxidation of their iron-sulfur clusters, contributing to cell cycle arrest independently of the RNR-inhibition pathway. researchgate.netencyclopedia.pub

DNA Replication Fork Dynamics in Response to N-Hydroxyureas

The depletion of dNTPs caused by N-hydroxyureas has a direct and profound impact on the dynamics of DNA replication forks. The slowing of DNA polymerase movement leads to the stalling of active replication forks. nih.govum-surabaya.ac.id This stalling can trigger a functional uncoupling of the helicase and polymerase activities within the replisome. researchgate.netpixorize.com

Cells possess mechanisms to stabilize these stalled forks to prevent their collapse and preserve the potential for replication to restart once the stress is removed. nih.gov However, if the replication block is prolonged, these stalled forks can become progressively inactivated and may ultimately collapse. nih.govacs.org Fork collapse is a term used to describe various events, including the formation of DNA double-strand breaks (DSBs), which are highly toxic lesions. nih.govnih.gov The repair of these collapsed forks often requires different pathways, such as homologous recombination, and may involve the firing of new, dormant replication origins to complete genome duplication. nih.govacs.org

Cell Cycle Checkpoint Activation

The replication stress induced by N-hydroxyureas, characterized by stalled replication forks and the exposure of single-stranded DNA (ssDNA), triggers a highly conserved intracellular signaling pathway known as the S-phase or DNA replication checkpoint. nih.govum-surabaya.ac.idresearchgate.net This checkpoint is crucial for maintaining genome stability. um-surabaya.ac.id

In eukaryotic cells, the primary kinase that recognizes these stress signals is ATR (Ataxia Telangiectasia and Rad3-related). nih.gov Upon activation, ATR and its downstream effector kinase, Chk1, orchestrate a global response to manage the replication stress. nih.gov Key functions of the activated checkpoint include:

Stabilizing stalled replication forks to prevent their degradation or collapse. nih.gov

Delaying entry into mitosis to ensure that DNA replication is complete and any damage is repaired before cell division. nih.gov

Suppressing the firing of late replication origins to prevent further accumulation of ssDNA and genomic instability. nih.gov

Stimulating RNR activity to increase dNTP production and facilitate the recovery and restart of stalled forks. um-surabaya.ac.id

Cells with a defective checkpoint are highly sensitive to HU, as the inability to stabilize forks leads to their collapse, widespread DNA damage, and ultimately, cell death. um-surabaya.ac.id

Other Identified Cellular and Enzymatic Targets

Beyond the primary target of ribonucleotide reductase, the N-hydroxyurea moiety has been identified as a versatile functional group capable of interacting with and modulating the activity of various other enzymes, particularly metalloenzymes. encyclopedia.pubnih.gov

Modulation of Metalloenzymes (e.g., Catalase, Carbonic Anhydrase, Matrix Metalloproteases)

The ability of N-hydroxyureas to chelate metal ions is central to their interaction with several classes of metalloenzymes.

Catalase: Hydroxyurea (HU) has been shown to be a direct, competitive inhibitor of catalase, an enzyme that contains a heme iron and is critical for decomposing hydrogen peroxide. britannica.com This interaction is conserved across species, from plants to mammals. britannica.com The inhibition of catalase can disrupt cellular redox homeostasis. Some studies also suggest that catalase can metabolize HU, potentially converting it into more cytotoxic compounds. britannica.com

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of zinc-containing metalloenzymes. HU has been identified as a weak, non-competitive inhibitor of human CA isozymes I and II. unifi.it Spectroscopic and structural studies suggest that the deprotonated N-hydroxyurea molecule binds directly to the zinc ion in the enzyme's active site. unifi.it This indicates that the N-hydroxyurea scaffold can serve as a zinc-binding group for this class of enzymes.

Matrix Metalloproteases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. The N-hydroxyurea functional group has been explicitly investigated and validated as a zinc-binding group for MMP inhibition. nih.govunifi.it Crystallographic studies have shown that N-hydroxyurea binds to the catalytic zinc ion in the active site of MMP-8. nih.gov Furthermore, synthetic derivatives based on related structures, such as N-hydroxybutanamides, have been developed and shown to inhibit several MMPs, including MMP-2, MMP-9, and MMP-14, demonstrating the potential of this chemical class as a source for new MMP inhibitors. nih.gov

Table 1: Summary of Molecular Mechanisms of Hydroxyurea (HU)

MechanismDescriptionKey Cellular ConsequenceReference
Ribonucleotide Reductase (RNR) InhibitionInhibits the conversion of ribonucleotides to deoxyribonucleotides by quenching a key tyrosyl free radical in the RNR enzyme.Depletion of dNTP pools, leading to replication stress. encyclopedia.pubpixorize.comcancer-research-network.com
DNA Damage InductionCauses accumulation of DNA lesions, primarily through the collapse of stalled replication forks into double-strand breaks.Activation of DNA damage response pathways, potential for cytotoxicity. nih.govum-surabaya.ac.idpharmacompass.comnih.gov
S-Phase ArrestHalts cell cycle progression in the S-phase due to insufficient dNTPs for DNA synthesis.Cell cycle synchronization, prevention of proliferation. nih.govum-surabaya.ac.idacs.org
Replication Fork StallingSlows and pauses the movement of the DNA replication machinery.Activation of the S-phase checkpoint (ATR/Chk1 pathway). nih.govum-surabaya.ac.idresearchgate.net
Reactive Oxygen Species (ROS) ProductionGenerates ROS, which can independently inhibit replicative polymerases and cause oxidative DNA damage.Contributes to cytotoxicity and cell cycle arrest through mechanisms beyond RNR inhibition. researchgate.netencyclopedia.pub

Table 2: Inhibition of Metalloenzymes by N-Hydroxyurea and Related Compounds

Enzyme ClassEnzyme Example(s)InhibitorKey FindingsReference
CatalaseCatalaseHydroxyureaActs as a competitive inhibitor of catalase-mediated hydrogen peroxide decomposition. britannica.com
Carbonic Anhydrase (CA)hCA I, hCA IIHydroxyureaWeak, non-competitive inhibitor; binds directly to the active site zinc ion. unifi.it
Matrix Metalloproteinases (MMP)MMP-8N-HydroxyureaBinds the catalytic zinc ion in a monodentate fashion, confirming it as an effective zinc-binding group. nih.gov
Matrix Metalloproteinases (MMP)MMP-2, MMP-9, MMP-14N-hydroxybutanamide derivativeA related structure shows effective inhibition with IC50 values in the low micromolar range. nih.gov
5-Lipoxygenase5-LipoxygenaseN-[(2-benzothiazolylthio)alkyl]-N'-hydroxyurea derivativesDemonstrated oral activity as inhibitors, showing the versatility of the N-hydroxyurea moiety. nih.gov

Influence on Gene Expression and Regulatory Pathways (e.g., miRNA Upregulation, MITF Targeting in Melanoma Cells)

Specific studies on the influence of This compound on gene expression and regulatory pathways are not available in the current scientific literature. However, extensive research has been conducted on the parent compound, Hydroxyurea (HU) , particularly concerning its effects on microRNA (miRNA) expression and its role in melanoma treatment through the targeting of Microphthalmia-Associated Transcription Factor (MITF).

Hydroxyurea (HU) and miRNA Upregulation:

Hydroxyurea has been shown to alter the expression of several miRNAs, which are small non-coding RNA molecules that play a crucial role in regulating gene expression post-transcriptionally. rsc.org In the context of sickle cell disease, HU treatment leads to differential expression of various miRNAs, which is thought to contribute to its therapeutic effect of inducing fetal hemoglobin (HbF). rsc.org In K562 cells, HU treatment resulted in significant upregulation of several miRNAs, with miR-16-1 and miR-151-3p showing a 4.5-fold increase. researchgate.net

In the treatment of B16 melanoma cells, HU upregulates the expression of specific miRNAs that target key regulatory genes. medsci.orgencyclopedia.pub One notable example is the upregulation of miR-7013-3p following HU treatment. medsci.orgencyclopedia.pub This upregulation has been directly linked to the targeting of the MITF gene. medsci.orgencyclopedia.pub

Hydroxyurea (HU) and MITF Targeting in Melanoma Cells:

Microphthalmia-Associated Transcription Factor (MITF) is a critical transcription factor for the development, function, and survival of melanocytes, the melanin-producing cells. medsci.org In melanoma, a malignant tumor of melanocytes, MITF acts as a master regulator and is considered a potential therapeutic target. medsci.orgwikipedia.org

Studies have demonstrated that Hydroxyurea can reduce the expression of the MITF gene in B16 melanoma cells. medsci.orgcore.ac.uk The mechanism for this reduction is, at least in part, mediated by the upregulation of specific miRNAs. Research has shown that miR-7013-3p, which is upregulated by HU, can directly bind to the 3'-untranslated region (3'UTR) of MITF mRNA, leading to its degradation or translational repression. medsci.orgencyclopedia.pubcore.ac.uk This action contributes to the anti-melanoma effects of HU, which include the inhibition of melanin (B1238610) production, proliferation, and migration, as well as the promotion of apoptosis in melanoma cells. medsci.orgencyclopedia.pub

Table 1: Effect of Hydroxyurea (HU) on miRNA and Gene Expression in B16 Melanoma Cells

TreatmentTarget miRNAChange in miRNA ExpressionTarget GeneChange in Target Gene ExpressionReference
Hydroxyurea (400 µM) for 24hmiR-7013-3pUpregulatedMITFDecreased medsci.orgcore.ac.uk
Hydroxyurea (400 µM) for 24hmiR-25-3pUpregulatedMITFDecreased medsci.org
Hydroxyurea (400 µM) for 24hmiR-32-5pUpregulatedMITFDecreased medsci.org
Hydroxyurea (400 µM) for 24hmiR-124-3pUpregulatedMITFDecreased medsci.org

Molecular Interactions and Binding Conformations

Ab Initio Molecular Dynamics Simulations of N-Hydroxyurea Hydration and Binding

There are no specific ab initio molecular dynamics simulation studies available for This compound . However, such studies have been performed on N-Hydroxyurea (HU) to understand its hydration and conformational behavior in aqueous solutions, which is crucial for its biological activity. x-mol.comresearchgate.netnih.gov

These simulations reveal that N-Hydroxyurea is a strongly hydrated molecule, tightly bound to the water molecules in its first hydration shell. researchgate.netnih.gov The simulations show that HU enhances the local hydrogen bond network of the surrounding water, a property known as kosmotropic behavior. x-mol.comresearchgate.net This is in contrast to urea (B33335) and its N-alkyl-substituted derivatives, which are known to disrupt the water structure (chaotropic effect). x-mol.comresearchgate.net This ordering of nearby water by HU may be critical for its binding to the catalytic site of its target enzyme, ribonucleotide reductase, by facilitating the displacement of a water molecule. x-mol.comnih.gov

The simulations also provide insights into the conformational stability of HU in solution. In the gas phase, the E conformer of HU is more stable. However, in an aqueous environment, the Z conformer is found to be more stable by 17.4 kJ·mol⁻¹. researchgate.netnih.gov This highlights the significant role of hydration in determining the conformational preferences of the molecule. researchgate.netnih.gov

Table 2: Hydration and Conformational Properties of N-Hydroxyurea (HU) from Ab Initio Molecular Dynamics Simulations

PropertyFindingSignificanceReference
HydrationStrongly hydrated, enhances local water hydrogen bond network (kosmotropic)May facilitate binding to ribonucleotide reductase by displacing a water molecule. x-mol.comresearchgate.netnih.gov
Conformational Stability in SolutionZ conformer is more stable than the E conformer by 17.4 kJ·mol⁻¹Demonstrates the crucial role of hydration in determining the active conformation. researchgate.netnih.gov
Interaction with Water MoleculesE and Z conformers affect on average 3.4 and 2.5 of the closest H₂O molecules, respectively.Indicates strong interaction and integration into the water network. researchgate.netnih.gov

Ligand-Protein Interactions in Target Enzymes

Specific data on the ligand-protein interactions of This compound with target enzymes are not documented in the available literature. The primary target of the parent compound, Hydroxyurea (HU) , is the enzyme ribonucleotide reductase (RNR). nih.govdrugbank.com HU also interacts with other proteins, such as hemoglobin. plos.org

Interaction with Ribonucleotide Reductase (RNR):

Ribonucleotide reductase is a key enzyme in DNA synthesis, catalyzing the conversion of ribonucleotides to deoxyribonucleotides. nih.gov HU inhibits RNR by scavenging a tyrosyl free radical located in the R2 subunit of the enzyme, which is essential for its catalytic activity. drugbank.com This interaction halts DNA synthesis, leading to cell cycle arrest in the S-phase. wikipedia.org Molecular docking and dynamics simulations have been used to model the interaction of HU and its oxidized form with the active site of human RNR. nih.gov These studies suggest that both forms bind at the active site near Tyr-176, which is crucial for radical generation, thereby inhibiting the enzyme. nih.gov

Interaction with Hemoglobin:

The interaction of hydroxyurea analogs with hemoglobin has been studied to understand the mechanism of nitric oxide (NO) generation, which is relevant to the treatment of sickle cell disease. plos.orgnih.gov Virtual screening and energetic analysis have been used to elucidate the binding modes of hydroxyurea analogs to oxyhemoglobin. nih.govplos.org These studies have identified that a backbone carbonyl group in the protein forms a hydrogen bond with the bound substrates. plos.org The design of hydroxyurea substrates for effective NO release should consider optimizing interactions between hydrophobic substituents and hydrophobic residues in the active site of oxyhemoglobin and methemoglobin, while maintaining a crucial hydrogen bond. nih.gov

Enzyme Inhibition Studies

Ribonucleotide Reductase (RNR) Inhibition Kinetics and Specificity

N-Butyl-N'-hydroxyurea belongs to the class of N-substituted hydroxyureas, which are analogues of hydroxyurea (B1673989), a well-established inhibitor of Ribonucleotide Reductase (RNR). nih.govnih.govacs.org RNR is the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the de novo synthesis of DNA precursors. nih.govscispace.comescholarship.org The primary mechanism of inhibition by hydroxyurea and its derivatives involves the quenching of a stable tyrosyl free radical located in the smaller RRM2 subunit of the enzyme. nih.govescholarship.orglookchem.cominternational-agrophysics.org This radical is essential for the catalytic cycle, and its destruction halts the production of deoxyribonucleotides, thereby inhibiting DNA synthesis and repair. escholarship.orgresearchgate.net

In Vitro RNR Assays

The inhibitory activity of hydroxyurea and its analogues on RNR is typically evaluated through in vitro enzyme assays. These assays often utilize partially purified RNR from sources such as calf thymus or recombinant human enzyme. nih.govsciforum.net A common method involves measuring the reduction of a radiolabeled ribonucleoside diphosphate (B83284), such as cytidine (B196190) diphosphate (CDP), to its corresponding deoxyribonucleoside diphosphate in the presence of the inhibitor. nih.gov The enzyme's activity is quantified by measuring the amount of product formed, and the inhibitor's potency is determined by calculating the concentration required to reduce enzyme activity by 50% (IC₅₀). nih.govsciforum.net For instance, in tests using partially pure calf thymus enzyme, the IC₅₀ value for the parent compound, hydroxyurea, was determined to be 0.5 mM. nih.gov The functional activity of hydroxyurea can also be assessed in cellular assays by measuring the inhibition of phytohemagglutinin-induced T-lymphocyte proliferation, which relies on DNA synthesis. nih.gov

Comparative RNR Inhibition Profiles of this compound and Analogues

While specific kinetic data for this compound against RNR is not extensively detailed in the available literature, studies on related analogues provide insight into structure-activity relationships. The development of N-hydroxyurea derivatives aims to enhance potency and selectivity. For example, research on N-hydroxy-N'-aminoguanidine derivatives and N-hydroxy-α-(2-hydroxyethoxy)-1(2H)-pyrimidine acetamide (B32628) derivatives has been conducted to explore new RNR inhibitors. nih.gov The latter showed IC₅₀ values ranging from 1.4 mM to 4.9 mM against calf thymus RNR, demonstrating that structural modifications significantly impact inhibitory activity compared to the parent hydroxyurea (IC₅₀ = 0.5 mM). nih.gov The exploration of N-alkyl and N-aryl substitutions is a common strategy to modulate the physicochemical properties and biological activity of the hydroxyurea scaffold, although specific comparative data for the N-butyl analogue in RNR inhibition remains a subject for further investigation.

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition

Derivatives of N-hydroxyurea have been investigated as inhibitors of enzymes in the arachidonic acid cascade, particularly cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). biomedres.uscapes.gov.br These enzymes are key to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. researchgate.netnih.gov

Dual COX-2 and 5-LOX Inhibitory Activity of N-Hydroxyurea Derivatives

A significant area of research focuses on designing dual inhibitors of COX-2 and 5-LOX to create anti-inflammatory agents with potentially improved safety profiles. google.comumich.edu The strategy often involves replacing the carboxyl group of known nonsteroidal anti-inflammatory drugs (NSAIDs) with an N-hydroxyurea moiety. researchgate.net This modification has been shown to introduce 5-LOX inhibitory activity while retaining or modifying COX-2 inhibition. researchgate.netgoogle.com

Furthermore, studies on other classes of lipoxygenase inhibitors have shown that N-alkylation of a hydroxyurea-containing scaffold can be a viable strategy. In a structure-activity relationship study of potent inhibitors for human reticulocyte 12/15-lipoxygenase, modifications of a lead compound with straight-chain alkyl groups, including an n-butyl group, were found to be well-tolerated and resulted in comparable or improved potency. researchgate.net The N-butyl substituted analogue in this series demonstrated significant inhibitory activity against 12/15-LOX. researchgate.net

Inhibitory Activity of an N-Butyl-Substituted Hydroxyurea Analogue Against 12/15-Lipoxygenase
CompoundTarget EnzymeIC₅₀ (µM)Source
N-Butyl-N-hydroxy-2-(naphthalen-1-ylmethoxy)acetamideHuman 12/15-Lipoxygenase0.29 researchgate.net

Fluorimetric Enzyme Inhibition Assays

The evaluation of COX and LOX inhibitory activity for N-hydroxyurea derivatives frequently employs fluorimetric screening kits. nih.govumich.edunih.gov These assays provide a rapid and sensitive method for high-throughput screening. acs.org For COX-2, the assay is based on the detection of Prostaglandin G2, an intermediate product generated by the enzyme. acs.org A fluorogenic probe reacts with this intermediate to produce a fluorescent signal, and the presence of an inhibitor reduces the signal intensity. acs.orgacs.org Similarly, 5-LOX inhibitor screening kits use a human recombinant 5-LOX enzyme and measure its activity via a fluorescent probe, allowing for the quantification of inhibition. nih.gov

Other Enzyme Systems

In addition to RNR and enzymes of the arachidonic acid pathway, this compound has been specifically evaluated for its inhibitory effect on urease. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046).

In a study seeking urease inhibitors more potent than the parent compound hydroxyurea, a series of its N-alkyl and N-phenyl substituted derivatives were synthesized and evaluated for their effect on jack bean urease. Among the N-alkyl derivatives tested, this compound showed moderate inhibitory activity. The study provided a direct comparison of its potency against other analogues, highlighting the influence of the substituent's nature on enzyme inhibition.

Inhibitory Activity of this compound and Analogues Against Jack Bean Urease
CompoundIC₅₀ (mM)Source
Hydroxyurea> 10
N-Methyl-N'-hydroxyurea1.5
N-Ethyl-N'-hydroxyurea1.1
N-Propyl-N'-hydroxyurea0.85
This compound 0.75
N-Phenyl-N'-hydroxyurea0.62

Beyond urease, the parent compound hydroxyurea has also been reported to target catalase, another heme-based enzyme. This suggests that the broader class of hydroxyureas may interact with various metalloenzymes, although specific studies on this compound against catalase are not documented in the reviewed literature.

D-Amino Acid Oxidase (DAAO) Inhibition by Cyclic N-Hydroxyureas

Recent drug discovery efforts have identified a series of compounds based on a cyclic N-hydroxyurea scaffold as effective DAAO inhibitors. nih.gov Specifically, research has focused on 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones, which represent a novel class of small molecule DAAO inhibitors. nih.gov

The core structure of the cyclic N-hydroxyurea was found to be a key element for potent inhibition of DAAO. nih.gov The inhibitory mechanism is believed to involve key hydrogen-bonding interactions within the active site of the enzyme. Researchers hypothesized that the lactam component of existing inhibitors could be replaced by a cyclic N-hydroxyurea moiety while preserving essential interactions with amino acid residues like Tyr228 and Arg283. nih.gov

Structure-activity relationship (SAR) studies have shown that the inhibitory potency of these cyclic N-hydroxyureas is highly dependent on the size and position of substituents on the benzene (B151609) ring. researchgate.net Generally, bulky substituents are not well-tolerated, which is consistent with the limited space within the substrate-binding site of DAAO. nih.gov However, substitutions at specific positions with smaller groups can enhance potency. For instance, compounds with substitutions at the 4-, 5-, and/or 6-positions were often well-tolerated. nih.gov

The following tables present the in vitro DAAO inhibitory data for a series of synthesized 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one analogs. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 1: DAAO Inhibitory Activity of 4-Substituted and 7-Substituted Analogs

Compound Substituent (R) Human DAAO IC₅₀ (μM) Porcine DAAO IC₅₀ (μM)
6a H 0.60 0.47
6b 4-F 0.08 0.09
6c 4-Cl 0.20 0.17

| 6d | 7-F | 2.5 | 2.1 |

Data sourced from a study on the synthesis and SAR of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones as DAAO inhibitors. nih.gov

Table 2: DAAO Inhibitory Activity of 5-Substituted and 6-Substituted Analogs

Compound Substituent (R) Human DAAO IC₅₀ (μM) Porcine DAAO IC₅₀ (μM)
6e 5-F 0.07 0.08
6f 5-Cl 0.11 0.11
6g 5-Br 0.17 0.16
6h 5-Me 0.18 0.18
6i 6-F 0.28 0.28
6j 6-Cl 0.40 0.41

| 6k | 6-Me | 0.81 | 0.77 |

Data sourced from a study on the synthesis and SAR of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones as DAAO inhibitors. nih.gov

Table 3: DAAO Inhibitory Activity of Di-Substituted Analogs

Compound Substituent (R) Human DAAO IC₅₀ (μM) Porcine DAAO IC₅₀ (μM)
6l 4,6-di-F 0.08 0.09
6m 4,5-di-F 0.16 0.16
6n 5,6-di-F 0.14 0.14

| 6o | 5-F, 6-Me | 0.10 | 0.11 |

Data sourced from a study on the synthesis and SAR of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones as DAAO inhibitors. nih.gov

These findings demonstrate that the 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one scaffold is a promising foundation for developing potent DAAO inhibitors. researchgate.net Through systematic SAR studies, several analogs with IC₅₀ values at or below 100 nM have been identified, highlighting the potential of this chemical class in medicinal chemistry. nih.gov

Structure Activity Relationships Sar and Molecular Design Principles

Elucidating SAR for N-Butyl-N'-hydroxyurea Derivatives

The biological activity of this compound derivatives is a composite of the contributions from its core structure and the appended chemical groups. SAR studies aim to dissect these contributions to establish a clear correlation between chemical structure and biological effect.

The N-butyl group, a defining feature of this compound, plays a crucial role in its interaction with biological targets. Its hydrophobic nature is a key determinant of its biological activity, often facilitating its entry into specific binding pockets of enzymes and receptors.

Computational studies have provided valuable insights into the role of the N-butyl group. For instance, in the context of hydroxyurea (B1673989) analogues as nitric oxide donors, the n-butyl substituent has been shown to occupy a well-defined hydrophobic cavity in the active site of oxyhemoglobin. This interaction, driven by favorable van der Waals forces, leads to an increased stabilization of the molecule within the binding site. Specifically, these hydrophobic interactions can contribute to an increased stabilization energy of 2.5–3.8 kcal/mol. nih.gov This highlights the importance of the N-butyl moiety in anchoring the molecule to its target, a principle that can be exploited in the design of more potent inhibitors.

The length and nature of the alkyl chain at this position can significantly impact activity. While the butyl group often provides a favorable balance of lipophilicity and size for many targets, variations in chain length can modulate binding affinity and selectivity. Shorter or longer alkyl chains may not fit optimally within the hydrophobic pocket, leading to a decrease in activity.

CompoundTargetKey FindingReference
This compound analogueOxyhemoglobinThe n-butyl group occupies a hydrophobic cavity, increasing stabilization by 2.5–3.8 kcal/mol. nih.gov

Beyond the N-butyl group, the introduction of various substituents at other positions of the N-hydroxyurea scaffold can profoundly influence the compound's potency and selectivity. The electronic and steric properties of these substituents can alter the molecule's binding affinity, metabolic stability, and pharmacokinetic profile.

For instance, in the development of N-hydroxyurea-based 5-lipoxygenase inhibitors, the incorporation of selected lipophilic substituents has been shown to be crucial for maintaining potency. nih.gov The nature and position of these substituents can fine-tune the electronic environment of the N-hydroxyurea core, which is often involved in coordinating with metal ions in the active sites of metalloenzymes.

The strategic placement of substituents can also be used to enhance selectivity for a particular target enzyme over others. By exploiting subtle differences in the amino acid residues lining the binding pockets of different enzymes, substituents can be designed to create favorable interactions with the desired target while introducing steric clashes or unfavorable interactions with off-target proteins. For example, modifying substituents on an N-arylaminomethylene malonate scaffold has been explored to achieve selective inhibition between human and Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH) by targeting additional hydrogen bonding contacts in the ubiquinone binding channel. nih.gov This principle of exploiting subtle differences in target binding sites is a cornerstone of modern drug design.

Derivative ClassTarget ClassSubstituent EffectReference
N-hydroxyurea 5-lipoxygenase inhibitors5-LipoxygenaseIncorporation of lipophilic substituents is key to maintaining high potency. nih.gov
N-arylaminomethylene malonatesDihydroorotate Dehydrogenase (DHODH)Mono- and di-substituted derivatives can be used to achieve selective inhibition between species. nih.gov

Rational Design of N-Hydroxyurea Analogues

The insights gained from SAR studies provide a solid foundation for the rational design of novel N-hydroxyurea analogues with improved therapeutic properties. This involves a deliberate and systematic approach to modifying the chemical structure to enhance target affinity, efficacy, and pharmacokinetic characteristics.

The primary goal in the rational design of N-hydroxyurea analogues is to optimize their interaction with the intended biological target. This can be achieved through several key principles:

Exploiting Hydrophobic Interactions: As established, the N-butyl group often contributes significantly to binding affinity by occupying hydrophobic pockets. The design of analogues can involve fine-tuning the size and shape of this lipophilic moiety to perfectly complement the target's binding site.

Optimizing Hydrogen Bonding Networks: The N-hydroxyurea core is capable of forming multiple hydrogen bonds, which are crucial for anchoring the molecule to the target. Rational design can involve the introduction of additional functional groups that can form new hydrogen bonds with specific amino acid residues in the active site, thereby increasing binding affinity.

Modulating Electronic Properties: The electronic nature of substituents can influence the strength of interactions with the target. Electron-withdrawing or electron-donating groups can be strategically placed to enhance electrostatic interactions or modulate the pKa of the N-hydroxyurea moiety, which can be critical for its biological function.

A study on a series of substituted N-methyl-3-(pyrimidin-4-ylamino)benzenesulfonamide inhibitors of troponin I-interacting kinase (TNNI3K) demonstrated that the binding affinity could be modulated by altering the H-bond donor strength of a sulfonamide group through various para-substituents. nih.gov This highlights the power of fine-tuning electronic effects to optimize potency.

For a drug to be effective, it must be able to reach its target site within the body. For orally administered drugs, this often means efficiently crossing biological membranes, such as the intestinal epithelium. The inherent polarity of the N-hydroxyurea group can sometimes limit membrane permeability. Therefore, a key aspect of rational design is to enhance the lipophilicity of the molecule to improve its absorption and distribution.

Several strategies can be employed to enhance membrane permeation:

Prodrug Approaches: A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. For N-hydroxyurea derivatives, a common strategy is to mask the polar N-hydroxy group with a more lipophilic moiety that can be cleaved enzymatically or chemically in vivo to release the active drug.

Formulation Strategies: Beyond chemical modification, formulation techniques can also be used to improve the oral bioavailability of poorly permeable drugs. These can include the use of lipid-based formulations, nanoparticles, or co-crystallization with other molecules. drughunter.comresearchgate.net

Design StrategyObjectiveExample/PrincipleReference
Increasing LipophilicityEnhance membrane permeationDesign of lipophilic analogues of hydroxyurea for better cell penetration. nih.gov
Modulating H-bond Donor StrengthImprove target affinityVarying substituents to alter the electronic properties and hydrogen bonding capacity of the molecule. nih.gov
Formulation DevelopmentImprove oral bioavailabilityUtilizing techniques like spray drying, milling, and co-crystallization. drughunter.com

Computational Approaches in SAR and Drug Design

In recent years, computational methods have become indispensable tools in the field of drug discovery and design. These in silico techniques allow for the rapid screening of virtual compound libraries, the prediction of binding affinities, and the elucidation of the molecular basis of drug-target interactions, thereby significantly accelerating the drug development process.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of newly designed molecules before they are synthesized. A 2D-QSAR study on N-hydroxyurea derivatives as Flap endonuclease-I (FEN-1) inhibitors successfully developed a model with a good correlation between the physicochemical descriptors and the inhibitory activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. Molecular docking simulations can provide detailed insights into the binding mode of this compound derivatives at the atomic level, revealing key interactions such as hydrogen bonds and hydrophobic contacts. These insights are invaluable for the rational design of more potent and selective inhibitors. Docking studies of hydroxyurea analogues into oxyhemoglobin have been instrumental in understanding their binding modes and the role of hydrophobic substituents. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the drug-target complex, allowing researchers to study the conformational changes and flexibility of both the ligand and the receptor over time. This can help to assess the stability of the binding mode predicted by docking and to identify key residues involved in the interaction. MD simulations of lipid bilayers can also be used to predict the permeability of drug candidates. nih.govnih.gov

ADME Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. nih.govresearchgate.net This allows for the early identification of compounds with poor pharmacokinetic profiles, saving time and resources. In silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability.

The integration of these computational approaches with experimental validation provides a powerful platform for the efficient discovery and optimization of novel this compound-based therapeutic agents.

In Silico Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique provides insights into the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein's active site.

While specific docking studies of this compound with Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), or Sirtuin 1 (SIRT1) are not extensively detailed in available literature, the principles of molecular docking can be applied to understand its potential interactions. For targets like HER2 and EGFR, inhibitors often bind to the ATP-binding site of the kinase domain. nih.govmdpi.com Docking studies with other inhibitors have shown that binding energy is a key parameter for evaluating affinity, with lower binding energies indicating a more stable complex. nih.gov For example, in studies of HER2, ligands are evaluated based on their ability to form hydrogen bonds and other interactions with key residues in the binding pocket. mdpi.comaccscience.com Similarly, docking studies against EGFR focus on interactions within its allosteric or ATP-binding sites to identify potent inhibitors. mdpi.com SIRT1, a deacetylase, has a catalytic core where substrates and activators bind; docking studies help elucidate these interactions. nih.gov

A relevant example comes from a molecular docking study of hydroxyurea analogs with Oxyhemoglobin (OxyHb). In this research, an N-butyl derivative was analyzed. The study revealed that the n-butyl group occupies a well-defined hydrophobic cavity within the protein created by several non-polar amino acid residues. nih.gov This hydrophobic interaction contributed to the stabilization of the ligand-protein complex. nih.gov It can be inferred that the n-butyl group of this compound would likely seek similar hydrophobic pockets within the binding sites of targets like HER2, EGFR, or SIRT1, potentially enhancing binding affinity compared to unsubstituted hydroxyurea.

Table 1: Representative Binding Energies from Molecular Docking Studies of Related Compounds This table is illustrative, based on data for analogous compounds and different targets to demonstrate typical values.

LigandTarget ProteinBinding Energy (kcal/mol)Key Interactions Noted
Hydroxyurea Analog (N-butyl derivative)Oxyhemoglobin (OxyHb)Not specified, but noted increased stabilizationHydrophobic interactions involving the n-butyl group nih.gov
Lapatinib (HER2 Inhibitor)HER2-10.5Binding to ATP-binding site accscience.com
EAI001 (EGFR Inhibitor)EGFR-11.47Binding to allosteric site mdpi.com
Resveratrol derivative (SIRT1 Activator)SIRT1-11.20 (-46.86 kJ/mol)Hydrogen bonds, Pi-Alkyl interactions researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models use molecular descriptors—numerical values that encode chemical information—to predict the activity of new compounds. nih.gov

For N-hydroxyurea derivatives, QSAR studies have been performed to understand the structural requirements for inhibiting specific targets. For instance, a 2D-QSAR analysis was conducted on a series of N-hydroxyurea derivatives as inhibitors of Flap endonuclease-I (FEN-1), an enzyme involved in DNA repair. nih.gov In this study, a model was developed using multiple linear regression (MLR), which correlated physicochemical descriptors of the compounds with their FEN-1 inhibitory activity. nih.gov

The statistical quality of a QSAR model is crucial for its predictive power. Key parameters include the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which assesses its predictive ability. nih.gov The best model for the FEN-1 inhibitors displayed an R² of 0.806 and a Q² of 0.607, indicating a robust and predictive model. nih.gov Such studies reveal that specific physicochemical properties are linked to the inhibitory activity, which can guide the design of more potent inhibitors. nih.gov For this compound, a QSAR model would likely find descriptors related to its size, shape, and hydrophobicity (lipophilicity) to be significant predictors of its biological activity.

Table 2: Statistical Parameters for a Representative QSAR Model of N-Hydroxyurea Derivatives (Based on a study of FEN-1 inhibitors)

Statistical ParameterSymbolValueDescription
Coefficient of Determination0.806Indicates the goodness-of-fit of the model to the training data. nih.gov
Cross-validation Coefficient (Leave-one-out)0.607Measures the predictive power of the model. nih.gov
Number of CompoundsnNot specifiedThe size of the dataset used to build the model.
Modeling Method-Multiple Linear Regression (MLR)The statistical technique used to build the linear equation. nih.gov

Conformational Analysis of Urea (B33335) and N-Hydroxyurea Moieties

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers.

The N-hydroxyurea moiety itself can exist in two principal planar conformers, designated as E and Z. mdpi.com Computational studies on the isolated N-hydroxyurea molecule in the gas phase have indicated that the E conformer is the more stable of the two. mdpi.com However, when studied in an aqueous solution using molecular dynamics simulations, the Z conformer was found to be more stable, highlighting the crucial role of hydration in determining conformational preference. mdpi.com

The combination of the preferred conformations of the N-hydroxyurea core and the flexible n-butyl chain results in a complex potential energy surface for this compound. The lowest energy conformer of the molecule would likely feature the N-hydroxyurea moiety in its most stable form (Z in solution) and the n-butyl chain in an extended, staggered (anti) conformation to minimize steric hindrance. mdpi.comunacademy.com

Table 3: Key Conformations and Relative Energies for n-Butane and N-Hydroxyurea Moieties

Molecule/MoietyConformationDihedral AngleRelative Energy (kJ/mol)Notes
n-Butyl chain (rotation around C2-C3)Anti (Staggered)180°0 (most stable)Methyl groups are furthest apart, minimal steric strain. unacademy.com
n-Butyl chain (rotation around C2-C3)Gauche (Staggered)±60°~3.8Increased energy due to van der Waals repulsion between methyl groups. unacademy.com
n-Butyl chain (rotation around C2-C3)Eclipsed0°, ±120°15-26 (highest energy)High torsional and steric strain. unacademy.com
N-HydroxyureaE-Conformer-More stable in gas phaseBased on computational studies. mdpi.com
N-HydroxyureaZ-Conformer-More stable in aqueous solutionStabilized by hydration. mdpi.com

Preclinical and in Vitro Pharmacological Investigations

Antiproliferative and Cytotoxic Activity in Cell Lines

Screening against various Cancer Cell Lines (e.g., MCF-7, T47D, HeLa, B16 Melanoma)

No specific data on the antiproliferative or cytotoxic effects of N-Butyl-N'-hydroxyurea against MCF-7, T47D, HeLa, or B16 Melanoma cell lines were identified in the public domain.

Investigation of Apoptosis Induction

There is no available scientific literature detailing the investigation of apoptosis induction by this compound in cancer cell lines.

Biochemical and Cellular Assays

DNA Synthesis Inhibition Studies

Specific studies on the inhibition of DNA synthesis by this compound have not been reported in the reviewed literature.

Assessment of Oxidative Stress Parameters

No research was found that specifically assesses the impact of this compound on oxidative stress parameters in cellular models.

Fetal Hemoglobin Induction in Cellular Models

There is no available data from cellular models investigating the potential of this compound to induce fetal hemoglobin.

Mechanistic Studies in Model Organisms (excluding human trials)

In Vivo Toxicity Studies in Non-Mammalian Models (e.g., A. thaliana)

Specific in vivo toxicity studies of this compound using the model plant organism Arabidopsis thaliana are not extensively documented in publicly available research. However, A. thaliana serves as a standard model for assessing the phytotoxicity of chemical compounds. nih.gov Such studies are valuable for determining a compound's potential environmental impact and understanding its basic cytotoxic mechanisms, which can be conserved across kingdoms.

A typical experimental design to assess the phytotoxicity of a compound like this compound in A. thaliana would involve germinating and growing seedlings on a growth medium (e.g., Murashige and Skoog) containing various concentrations of the test compound. Key endpoints measured would include:

Root Elongation: Inhibition of primary root growth is a sensitive indicator of toxicity.

Morphological Changes: Observations for dwarfism, altered leaf development, petiole shortening, or changes in root organization provide qualitative data on the compound's effects. nih.gov

Based on studies with other compounds, it is hypothesized that this compound, as an analogue of the DNA synthesis inhibitor hydroxyurea (B1673989), could interfere with cell division in the plant's meristematic tissues, leading to stunted growth, particularly in the roots.

Investigation of Pharmacokinetic Properties (Preclinical/In Vitro)

Gastrointestinal Absorption Predictions

The Caco-2 cell permeability assay is the industry standard in vitro model for predicting human intestinal absorption of drug candidates. nih.gov This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the epithelial barrier of the small intestine. wur.nl

Studies on the parent compound, hydroxyurea, using parallel artificial membrane permeability assays (PAMPA), indicate that it does not readily diffuse across simple lipid membranes. nih.gov Its permeability is low, comparable to compounds known to rely on transporters for cellular entry, suggesting that its absorption is not primarily driven by passive diffusion. nih.gov Research indicates that specific solute carrier (SLC) transporters are likely involved in the transcellular movement of hydroxyurea. nih.gov

Given its structural similarity, this compound's absorption characteristics would need to be experimentally determined. The addition of the lipophilic butyl group could potentially increase its capacity for passive diffusion compared to the highly polar hydroxyurea. However, it may also alter its interaction with membrane transporters. A Caco-2 assay would clarify its primary absorption mechanism and predict its oral bioavailability.

Table 2: Comparative Permeability Rates Across an Artificial Lipid Bilayer

CompoundMechanism of MovementPermeability Rate (log Pe + 10)*
MidazolamPassive Diffusion (High Permeability)4.710
HydroxyureaFacilitated Transport (Low Permeability)2.385
Urea (B33335)Facilitated Transport (Low Permeability)2.335
MethotrexateFacilitated Transport (Low Permeability)1.902

\Data derived from PAMPA experiments for the parent compound, hydroxyurea, across a 2% lipid bilayer, illustrating its limited passive permeability. nih.gov*

Derived Compounds and Analogues in Research

N-Hydroxyurea Derivatives as Antineoplastic Agents

Hydroxyurea (B1673989) is a clinically used antineoplastic drug that primarily functions by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the arrest of the cell cycle in the S phase, ultimately causing cell death in rapidly proliferating cancer cells. researchgate.net Researchers have synthesized numerous N-hydroxyurea derivatives with the aim of enhancing antitumor potency and improving selectivity.

Structure-activity relationship (SAR) studies have provided insights into how different substituents on the N-hydroxyurea scaffold affect its antimitotic activity. For instance, it has been observed that 1-methyl and 1-ethyl hydroxyurea exhibit high antimitotic activity. However, the introduction of a methyl group on the hydroxyl proton renders the compound inactive. gpatindia.com Notably, di- and tri-substituted derivatives of hydroxyurea with methyl and n-butyl groups on the hydroxyl proton have been reported to be inactive as antimitotic agents. gpatindia.com This suggests that the specific placement and nature of the alkyl group are critical for the antineoplastic activity of these compounds. While direct antineoplastic activity data for N-Butyl-N'-hydroxyurea is not extensively documented in publicly available research, these SAR findings provide a framework for predicting its potential efficacy.

CompoundSubstituent(s)Reported Antimitotic Activity
1-MethylhydroxyureaMethyl at N1High
1-EthylhydroxyureaEthyl at N1High
N-Methyl-N'-hydroxyurea (on hydroxyl proton)Methyl on hydroxyl protonInactive
This compound (on hydroxyl proton)n-Butyl on hydroxyl protonInactive

This table is generated based on available structure-activity relationship data for N-hydroxyurea derivatives.

Thiourea (B124793) and Benzoylurea (B1208200) Derivatives with N-Hydroxyurea Scaffolds

The structural similarities between urea (B33335), thiourea, and benzoylurea have prompted researchers to explore hybrid molecules that incorporate the N-hydroxyurea scaffold. Thiourea derivatives, in particular, have shown a broad spectrum of biological activities, including anticancer effects. researchgate.netresearchgate.net The replacement of the oxygen atom in the urea moiety with a sulfur atom can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to different biological activities.

Research into benzothiazole (B30560) derivatives containing urea and thiourea moieties has revealed their potential as therapeutic agents with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govmdpi.com The incorporation of an N-hydroxyurea scaffold into these structures could yield novel compounds with enhanced or unique biological profiles. The n-butyl group, as seen in N,N'-di-n-butylthiourea, can influence the compound's physical properties and its use in various applications, such as being a vulcanization accelerator and a corrosion inhibitor. researchgate.net In the context of drug design, the lipophilicity of the butyl group could affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

N-Hydroxyurea Derivatives as Anti-Inflammatory Agents

The role of N-hydroxyurea derivatives extends beyond cancer therapy, with significant research into their anti-inflammatory properties. Certain novel N-hydroxyurea compounds have been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. google.comgoogle.com By inhibiting 5-LOX, these compounds can alleviate inflammatory diseases, allergic reactions, and cardiovascular disorders. google.com

The anti-inflammatory effects of hydroxyurea itself have been observed in the context of sickle cell disease, where it can reduce inflammatory markers. nih.gov Studies on neutrophils from patients with sickle cell anemia have shown that hydroxyurea can modulate oxidative and inflammatory mechanisms, promoting cytoprotection. nih.gov While specific studies on the anti-inflammatory activity of this compound are limited, the established role of the N-hydroxyurea moiety as a pharmacophore for 5-LOX inhibition suggests that N-butyl substitution could modulate this activity. The lipophilic nature of the butyl group might enhance the interaction with the active site of lipoxygenase.

Novel N-Hydroxyurea Scaffolds for Enzyme Inhibition

The N-hydroxyurea functional group is a key pharmacophore in the design of various enzyme inhibitors. Its ability to chelate metal ions in the active sites of metalloenzymes is a critical aspect of its inhibitory mechanism. As previously mentioned, N-hydroxyurea derivatives are potent inhibitors of ribonucleotide reductase and 5-lipoxygenase. researchgate.netgoogle.com

Research has shown that the NOH group of N-hydroxyurea derivatives can be oxidized by lipoxygenase to form nitroxide radicals, which can be detected by electron paramagnetic resonance spectroscopy. nih.gov This finding supports the hypothesis that the hydroxamate portion of the inhibitor binds to the iron at the catalytic site of the enzyme. The structure of the substituent on the N-hydroxyurea scaffold can influence the potency and selectivity of enzyme inhibition. For example, in the development of HIV-1 protease inhibitors, a derivative containing an n-butyl chain was found to bind in an extended conformation within the enzyme's active site. nih.gov This highlights the importance of the size and conformation of alkyl substituents in achieving effective enzyme inhibition.

This compound in the Context of Broader Urea Chemistry Research

Urea and its derivatives are fundamental building blocks in organic and medicinal chemistry. nih.gov The urea functional group's ability to form strong hydrogen bonds makes it a crucial component in many biologically active molecules, facilitating their interaction with protein targets. nih.gov The synthesis of N-hydroxyureas can be achieved through various methods, including the reaction of hydroxylamine (B1172632) hydrochloride with ethyl carbamate (B1207046). orgsyn.org Another convenient method involves the treatment of amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, followed by hydrogenation to yield the N-hydroxyurea. researchgate.net

The introduction of an n-butyl group onto the urea scaffold, as in this compound, can impact the molecule's conformational preferences and its interactions with biological systems. In broader urea chemistry, the nature of the substituents on the nitrogen atoms plays a key role in determining the molecule's properties and biological activity. For instance, in a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the substituents on the phenyl ring were found to influence their antiproliferative activity. nih.gov Similarly, in ethylenediurea (B156026) derivatives, alkyl substituents on the aromatic moiety affected their anti-proliferative activity against various cancer cell lines. mdpi.com These findings underscore the importance of systematic modifications of the urea scaffold, including the incorporation of alkyl chains like the butyl group, in the quest for novel therapeutic agents.

Emerging Research Directions and Future Perspectives

Development of N-Butyl-N'-hydroxyurea as a Research Tool

This compound has emerged as a valuable research tool, particularly in studies aimed at elucidating complex biochemical mechanisms. As part of a series of N-substituted hydroxyurea (B1673989) analogues, it has been instrumental in probing structure-activity relationships and reaction kinetics.

A key application is in the study of how hydroxyurea derivatives interact with hemoglobin to produce nitric oxide (NO), a process central to the therapeutic effect of hydroxyurea in sickle cell disease. nih.gov Researchers have synthesized analogues like this compound to systematically investigate the role of different substituents on the reaction with oxyhemoglobin. nih.govnih.gov These studies have shown that the nature of the N-substituent influences the rate of reaction and the efficiency of NO production. nih.gov For instance, N-hydroxyurea derivatives with aromatic groups were found to react 25-80 times faster with oxyhemoglobin than the parent compound, hydroxyurea, suggesting that such analogues could be more potent NO donors. nih.gov By comparing the reactivity of compounds like this compound with other analogues, scientists can dissect the electronic and steric factors that govern the underlying redox reactions, providing critical insights for designing more effective therapeutic agents. nih.govnih.gov

Exploration of Novel Therapeutic Applications for this compound and its Analogues in Preclinical Models

The exploration of novel therapeutic roles for this compound and its analogues is an active area of preclinical research, extending beyond the established uses of hydroxyurea. The primary focus has been on developing compounds with improved efficacy or novel mechanisms of action, particularly as nitric oxide donors and anticancer agents.

In the context of sickle cell disease, research has focused on designing hydroxyurea analogues that are more efficient at releasing nitric oxide, which helps to increase fetal hemoglobin levels, induce vasodilation, and reduce cell adhesion. nih.gov A study that designed and examined a series of hydroxyurea analogues, including this compound, suggested that N-substituted derivatives could be superior nitric oxide donors compared to hydroxyurea itself. nih.govnih.gov

In oncology, the goal is to overcome the limitations of hydroxyurea, such as rapid biotransformation and modest potency. nih.gov Researchers have synthesized novel cyclic N-hydroxyureas to create more stable and potentially more effective anticancer agents. nih.gov One such compound, 1-hydroxy-1,3-diazacyclohexan-2-one, demonstrated anticancer activity comparable to hydroxyurea in both in vitro and in vivo models. nih.gov While specific preclinical data on the anticancer effects of this compound are limited in the reviewed literature, its status as a hydroxyurea analogue places it within this broader exploratory framework for new cancer therapeutics.

Compound/Analogue ClassTherapeutic AreaKey Preclinical Finding/RationaleReference
Aromatic N-hydroxyureasSickle Cell DiseaseReact 25-80 times faster with oxyhemoglobin than hydroxyurea, suggesting potential as superior nitric oxide donors. nih.gov
This compoundSickle Cell DiseaseSynthesized as part of a series to probe structure-activity relationships for nitric oxide donation. Hydrophobic groups occupy a specific cavity in oxyhemoglobin, increasing stabilization. nih.gov
Cyclic N-hydroxyureas (e.g., 1-hydroxy-1,3-diazacyclohexan-2-one)OncologyDesigned to overcome the rapid biotransformation of hydroxyurea; showed comparable anticancer activity to hydroxyurea in preclinical models. nih.gov

Advanced Computational Modeling for N-Hydroxyurea Chemistry

Advanced computational modeling has become an indispensable tool for investigating the chemistry of N-hydroxyurea and its derivatives at the molecular level. These in silico techniques provide detailed insights that complement experimental findings and guide the design of new compounds.

Key computational approaches applied to N-hydroxyurea chemistry include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to study the structural and electronic properties of hydroxyurea-derived radicals. nih.govuni-muenchen.de These calculations help determine the stability, reactivity, and potential reaction pathways of these transient species, which are crucial for their biological effects. nih.govuni-muenchen.de

Molecular Dynamics (MD) Simulations: Ab initio MD simulations have been employed to explore the hydration of N-hydroxyurea, revealing how it interacts with surrounding water molecules. mdpi.comresearchgate.net This is vital for understanding its behavior in biological fluids and its binding to target enzymes like ribonucleotide reductase. mdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a protein. Docking studies have been used to investigate the binding modes of this compound and other analogues within the active sites of oxyhemoglobin and methemoglobin. nih.gov These studies revealed that hydrophobic groups, such as the n-butyl substituent, occupy a well-defined hydrophobic cavity, leading to increased stabilization. nih.gov Docking simulations have also been used to screen N-hydroxyurea derivatives as potential inhibitors of other enzymes, such as Flap endonuclease-1 (FEN-1) and checkpoint kinase 1. nih.govjppres.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A 2D-QSAR analysis was performed on N-hydroxyurea derivatives to correlate their physicochemical properties with their ability to inhibit FEN-1, providing guidance for designing more potent inhibitors. nih.gov

Computational MethodApplication in N-Hydroxyurea ResearchKey Insight ProvidedReference
Density Functional Theory (DFT)Studying radicals of hydroxyurea and its analogues.Calculates energy barriers, reaction profiles, and helps interpret experimental EPR spectra of radical species. nih.govuni-muenchen.de
Ab Initio Molecular Dynamics (AIMD)Investigating the hydration of N-hydroxyurea.Reveals strong interaction with the first solvation shell and the conformational stability of different isomers in water. mdpi.comresearchgate.net
Molecular Docking (e.g., Induced Fit Docking)Predicting binding modes of this compound and analogues in hemoglobin.Identifies key interactions and hydrophobic pockets that stabilize the ligand-protein complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlating structure with FEN-1 inhibition for N-hydroxyurea derivatives.Links physicochemical descriptors to biological activity to guide the design of novel inhibitors. nih.gov

Synergy of this compound with Other Agents in Research Models

While specific studies on the synergistic effects of this compound are not prominent in the existing literature, the parent compound, hydroxyurea, has a well-documented history of acting synergistically with a variety of other agents in research models. This established potential for synergy suggests a promising avenue for future investigation of its analogues.

Hydroxyurea's primary mechanism of inhibiting DNA synthesis and repair makes it a prime candidate for combination therapies. nih.gov Research has shown that it can enhance the efficacy of:

Chemotherapeutic Agents: Synergy has been observed between hydroxyurea and agents like cytarabine, etoposide, cyclophosphamide (B585), and various organoplatinum compounds. nih.govnih.gov A study on advanced L1210 leukemia in mice found that adding hydroxyurea to a combination of an organoplatinum compound and cyclophosphamide increased the cure rate from 11% to 53%. nih.gov More recent in vitro research showed a synergistic effect when combining hydroxyurea with SRJ23, a semi-synthetic andrographolide (B1667393) derivative, against T-cell acute lymphoblastic leukemia cells. researchgate.net

Radiation Therapy: By inhibiting the repair of radiation-damaged DNA, hydroxyurea can sensitize cancer cells to radiation treatment. nih.gov

Other Targeted Agents: Studies have explored combining hydroxyurea with anagrelide (B1667380) for essential thrombocythemia, demonstrating comparable response rates with lower toxicity compared to monotherapy. nih.gov In the context of hemoglobinopathies, clinical trials have investigated combining hydroxyurea with thalidomide (B1683933) for beta-thalassemia and sickle cell anemia, with results indicating improved hemoglobin levels and reduced transfusion requirements compared to hydroxyurea alone. clinicaltrials.govhcplive.com

Given that this compound shares the core N-hydroxyurea structure responsible for inhibiting ribonucleotide reductase, it is plausible that it could exhibit similar synergistic properties. Future preclinical studies could explore combining this compound with other DNA-damaging agents or targeted therapies to assess its potential in combination regimens, potentially leveraging its unique pharmacokinetic or pharmacodynamic properties for enhanced therapeutic outcomes.

Combination AgentResearch Model/ConditionObserved Synergistic EffectReference
Cyclophosphamide + Organoplatinum compoundsL1210 Leukemia (in vivo)Markedly enhanced increased life span and increased cure rates. nih.gov
Cytarabine, EtoposideGeneral (Review)Observed synergy in chemotherapy. nih.gov
SRJ23 (andrographolide derivative)T-cell Acute Lymphoblastic Leukemia (in vitro)Synergistic effect on inhibiting cell viability and inducing apoptosis. researchgate.net
AnagrelideEssential ThrombocythemiaComparable treatment response with significantly lower severe adverse events. nih.gov
ThalidomideSickle Cell Anemia / Beta-thalassemiaImproved hemoglobin levels and reduced transfusion requirements. clinicaltrials.govhcplive.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.